2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might also play a role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole, pyrrolidine, and pyrimidine rings. The sulfur atom in the benzothiazole ring might contribute to its polarity, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis : Research has been conducted on the structures of hydrazones derived from benzothiazoles, which highlight the conformational differences and intermolecular interactions within these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of benzothiazole derivatives in material science, pharmaceuticals, and chemical synthesis (Lindgren et al., 2013).
Microwave-mediated Synthesis : The efficiency of microwave-mediated synthesis for producing benzothiazole- and benzimidazole-based heterocycles has been demonstrated. This method is noted for its efficiency and utility in organic synthesis, potentially applicable to the synthesis of complex molecules such as the one (Darweesh et al., 2016).
Alkylation Studies : Research on the alkylation of benzothiazoles has provided insights into the reactivity of sulfur and nitrogen atoms in these compounds, which is relevant for functionalizing molecules like the one you are interested in for further chemical transformations (Dorofeev et al., 2017).
Antimicrobial Activity : The antimicrobial activity of benzothiazole derivatives has been explored, indicating the potential of such compounds in the development of new antimicrobial agents. This suggests possible biomedical research applications for the compound (Nural et al., 2018).
Supramolecular Chemistry : The synthesis and characterization of bifunctional aromatic N-heterocycles, including benzothiazole derivatives, have implications for supramolecular chemistry and the design of molecular recognition systems (Aakeröy et al., 2007).
Bioactive Compound Synthesis : The synthesis of pyridine derivatives that include benzothiazole moieties has been linked to antimicrobial studies, highlighting the pharmaceutical relevance of such compounds (Patel & Agravat, 2007).
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-12-19-8-6-16(20-12)24-13-7-9-22(10-13)17(23)11-25-18-21-14-4-2-3-5-15(14)26-18/h2-6,8,13H,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHVQRYBNNXJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.